7,7-Difluorobicyclo[4.1.0]heptane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Difluorobicyclo[410]heptane-3-carbaldehyde is a bicyclic compound characterized by the presence of two fluorine atoms and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluorobicyclo[4.1.0]heptane-3-carbaldehyde typically involves the fluorination of a bicyclic precursor followed by the introduction of the aldehyde group. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The reaction conditions often require anhydrous solvents and low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7,7-Difluorobicyclo[4.1.0]heptane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: 7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid.
Reduction: 7,7-Difluorobicyclo[4.1.0]heptane-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7,7-Difluorobicyclo[4.1.0]heptane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism by which 7,7-Difluorobicyclo[4.1.0]heptane-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid
- 7,7-Dichlorobicyclo[4.1.0]heptane
- 7,7-Dibromobicyclo[4.1.0]heptane
Uniqueness
7,7-Difluorobicyclo[4.1.0]heptane-3-carbaldehyde is unique due to the presence of both fluorine atoms and an aldehyde group, which confer distinct chemical reactivity and biological activity. The fluorine atoms can enhance metabolic stability and bioavailability, while the aldehyde group provides a reactive site for covalent modifications.
This compound’s unique structural features and versatile reactivity make it a valuable tool in various fields of scientific research.
Properties
IUPAC Name |
7,7-difluorobicyclo[4.1.0]heptane-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O/c9-8(10)6-2-1-5(4-11)3-7(6)8/h4-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOVSFDLGCOTIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)CC1C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.